4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide
Description
This compound features a 4H-chromene (coumarin) backbone with a 4-oxo group at position 4 and a carboxamide substituent at position 2. The carboxamide nitrogen is linked to a 1-phenyl-1H-1,2,3,4-tetrazol-5-ylmethyl group. The tetrazole ring, a nitrogen-rich heterocycle, enhances hydrogen-bonding capabilities and metabolic stability, while the phenyl substituent may influence lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
4-oxo-N-[(1-phenyltetrazol-5-yl)methyl]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c24-14-10-16(26-15-9-5-4-8-13(14)15)18(25)19-11-17-20-21-22-23(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGONMGKJIAWNSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes. The specific interactions and resulting changes depend on the nature of the target and the biochemical environment.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways. The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Result of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes. The specific effects depend on the nature of the target and the biochemical environment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole-Containing Analogs
Key Compounds :
Structural and Functional Insights :
- Melting Points: The higher melting point of 6h (117°C vs. 108°C for 6i) suggests that cyclohexyl groups improve crystallinity, possibly due to steric stabilization .
- Hydrogen Bonding :
Coumarin Derivatives with Alternative Heterocycles
Key Compound :
4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (169) .
Comparison :
- Heterocycle Differences :
- Triazole (169) vs. Tetrazole (Target) : Triazoles have fewer nitrogen atoms, reducing hydrogen-bond acceptor capacity but increasing metabolic stability in vivo.
- Substituents : The 4-chlorobenzyl and 4-fluorophenethyl groups in 169 introduce halogen-mediated hydrophobic and electrostatic interactions, absent in the target compound.
- Biological Implications :
Ugi-Azide Reaction Products
Key Compound :
1-(1-{1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (9o) .
Comparison :
- Structural Complexity : Compound 9o integrates piperidine , benzodioxin , and thiophene moieties, making it more structurally elaborate than the target compound.
- Functional Overlap : Both compounds utilize tetrazoles for hydrogen bonding, but 9o’s benzodiazol-2-one group may confer additional π-stacking or enzyme-binding versatility .
Hydrogen Bonding and Crystallography
The target compound’s tetrazole-phenyl-chromene architecture likely forms distinct hydrogen-bonding patterns compared to analogs. Etter’s graph set analysis (e.g., chains, rings) could predict its crystallization behavior. For example:
- Tetrazole vs.
- Phenyl Group Role : The phenyl substituent may engage in C–H···π interactions , a feature observed in related coumarin derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
